molecular formula C8H13NO2 B3049249 Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate CAS No. 1995848-10-6

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate

Cat. No. B3049249
CAS RN: 1995848-10-6
M. Wt: 155.19
InChI Key: FZMWNRAQEXINJP-UHFFFAOYSA-N
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Description

“Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate” is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 . The compound is also known as "Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester" .


Molecular Structure Analysis

The InChI code for “Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate” is 1S/C8H13NO2.ClH/c1-11-6(10)2-7-3-8(9,4-7)5-7;/h2-5,9H2,1H3;1H . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate” has a molecular weight of 155.19 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Liquid Crystal Research

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate may find applications in the field of liquid crystal research. A study by Henderson and Imrie (2011) on methylene-linked liquid crystal dimers, including compounds with similar structural motifs, found that such dimers can exhibit unique transitional properties, such as forming a twist-bend nematic phase in addition to the normal nematic phase. This phase is characterized by its distinct optical textures, which suggests potential applications in advanced liquid crystal display (LCD) technologies and optoelectronic devices. The formation of the twist-bend nematic phase is attributed to the bent geometry of methylene-linked odd-membered dimers, which could be analogous to the structural features of methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (Henderson & Imrie, 2011).

Pathogen Detection

Another potential application of methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate could be in the development of novel diagnostic tools for detecting pathogenic bacteria. Bos, Sterk, and Schultz (2013) reviewed the use of volatile organic compounds (VOCs) produced by bacteria as biological markers for the presence of pathogens. Given the distinct metabolism of bacteria leading to specific VOCs, compounds like methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate, if structurally similar or functionally analogous to these VOCs, could potentially serve as biomarkers or components of sensors designed to non-invasively detect bacterial infections, especially in critical care settings (Bos, Sterk, & Schultz, 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWNRAQEXINJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189863
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate

CAS RN

1995848-10-6
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1995848-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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